2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Description
This compound is a synthetic small molecule featuring a pyrimidinone core substituted with a 3-methoxyphenyl group at position 4 and a cyano group at position 3. A sulfanyl bridge connects the pyrimidinone moiety to a butanamide chain, which terminates in a 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl group.
Synthesis likely follows established protocols for analogous compounds, such as nucleophilic substitution at the pyrimidinone sulfur atom and amide coupling reactions, as seen in ’s preparation of sulfamoylphenyl derivatives . Structural elucidation methods, including NMR and mass spectrometry (similar to those in and ), and X-ray crystallography (via SHELX software ) would confirm its configuration.
Properties
Molecular Formula |
C25H23N5O3S2 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
InChI |
InChI=1S/C25H23N5O3S2/c1-3-19(23(32)29-24-17(12-26)16-9-4-5-10-20(16)34-24)35-25-28-21(18(13-27)22(31)30-25)14-7-6-8-15(11-14)33-2/h6-8,11,19H,3-5,9-10H2,1-2H3,(H,29,32)(H,28,30,31) |
InChI Key |
MPEKJXXABYNDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC(=C(C(=O)N3)C#N)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction typically involves:
Stirring without solvent and/or heat: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without solvent at steam bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, then leaving it to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Chemical Reactions Analysis
2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and methoxy groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features can inhibit cancer cell proliferation. The compound's ability to interact with specific molecular targets may lead to the development of new anticancer therapies. For instance, studies have demonstrated that related compounds can effectively inhibit tumor growth in xenograft models by targeting key signaling pathways involved in cancer progression.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential through molecular docking studies. In silico evaluations suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions the compound as a candidate for further optimization and clinical evaluation as an anti-inflammatory agent.
Enzyme Inhibition
The structural motifs present in this compound suggest potential as an inhibitor for various enzymes implicated in disease processes. For example, similar compounds have shown effectiveness in inhibiting enzymes associated with cancer and inflammatory pathways. Further studies are needed to elucidate the specific enzyme interactions and inhibition mechanisms.
Antimicrobial Activity
Compounds related to this structure have exhibited antimicrobial properties against various pathogens. This suggests that the compound could be explored for its potential use in treating infections caused by resistant bacteria or fungi.
Neurological Applications
Given its complex structure, there is potential for exploring the compound's effects on neurological disorders. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study 1: Anticancer Mechanisms
A study demonstrated that a structurally similar compound inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The findings suggest that the unique structural components of these compounds may enhance their efficacy against cancer cells.
Case Study 2: Anti-inflammatory Activity
In vitro studies showed that related compounds significantly reduced pro-inflammatory cytokine production in activated macrophages, indicating their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit kinases, which are enzymes involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Structural Analogues with Pyrimidinone and Benzothiophene Moieties
The compound’s closest structural analogues are pyrimidinone-thioether hybrids and benzothiophene-containing amides. Key examples include:
Key Observations :
- Thermal Stability : Derivatives with shorter alkyl chains (e.g., 5a in ) exhibit higher melting points (180–182°C) than longer-chain variants (142–144°C for 5d), suggesting that the target compound’s branched amide may reduce crystallinity.
- Stereochemical Complexity : highlights stereoisomeric butanamides with tetrahydropyrimidinyl groups, where subtle changes in configuration significantly alter bioactivity . This underscores the importance of chiral centers in the target compound’s design.
Spectroscopic and Analytical Comparisons
- NMR Profiles: The target compound’s ¹H-NMR would show aromatic protons from the 3-methoxyphenyl group (~6.8–7.5 ppm) and distinct cyano signals in ¹³C-NMR (~115–120 ppm), akin to compound 5a’s sulfamoylphenyl signals .
- Mass Spectrometry : High-resolution MS (as in ) would confirm the molecular ion peak at ~550–560 m/z (estimated for C₂₅H₂₂N₄O₃S₂).
Biological Activity
The compound 2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic molecule with potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The compound features a dihydropyrimidine core substituted with various functional groups that are believed to contribute to its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors. For example, the synthesis may include the Gewald reaction for creating thieno-pyrimidine derivatives followed by amination processes to introduce cyano and other substituents .
Anticancer Activity
Research indicates that derivatives of dihydropyrimidines exhibit significant anticancer properties. In studies evaluating the cytotoxic effects on various cancer cell lines, including the MDA-MB-231 breast cancer cell line, compounds similar to the one demonstrated promising inhibitory effects. For instance:
- IC50 Values : The synthesized compounds showed varying degrees of cytotoxicity with IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells .
- Mechanism of Action : The observed activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways including the inhibition of key signaling proteins involved in cell proliferation.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound relates to its potential as an enzyme inhibitor:
- Xanthine Oxidase Inhibition : Similar dihydropyrimidine derivatives have been reported to exhibit strong inhibitory effects on xanthine oxidase (XO), an enzyme implicated in gout and hyperuricemia. Compounds demonstrated IC50 values indicating effective inhibition at low concentrations .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Breast Cancer Study :
- Xanthine Oxidase Inhibition :
Summary of Findings
| Activity Type | Observed Effects | IC50 Values |
|---|---|---|
| Anticancer (MDA-MB-231) | Induces apoptosis | 27.6 μM - 43 μM |
| Xanthine Oxidase Inhibition | Significant inhibition observed | Specific values vary |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
